molecular formula C21H18Cl2N4O2 B11967010 Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11967010
M. Wt: 429.3 g/mol
InChI Key: AVEHAJVMRMKKST-UHFFFAOYSA-N
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Description

Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 3,5-dichlorophenyl group at position 1, an amino group at position 2, and a butyl ester at position 2. The quinoxaline scaffold is known for its diverse biological and material science applications, including corrosion inhibition, kinase modulation, and photophysical properties . The butyl ester group contributes to lipophilicity, influencing solubility and bioavailability compared to shorter-chain analogs (e.g., methyl or ethyl esters) .

Properties

Molecular Formula

C21H18Cl2N4O2

Molecular Weight

429.3 g/mol

IUPAC Name

butyl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H18Cl2N4O2/c1-2-3-8-29-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)24)14-10-12(22)9-13(23)11-14/h4-7,9-11H,2-3,8,24H2,1H3

InChI Key

AVEHAJVMRMKKST-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrroloquinoxaline core: This can be achieved through the condensation of appropriate anilines with diketones under acidic or basic conditions.

    Introduction of the butyl ester group: This step might involve esterification reactions using butanol and suitable carboxylic acid derivatives.

    Amination and chlorination:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrroloquinoxaline core.

    Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate may have applications in:

    Medicinal chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biological research: Studying its effects on cellular processes and signaling pathways.

    Industrial applications: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Replacing the 4-aminophenyl group in AHPQC with 3,5-dichlorophenyl introduces steric bulk and electron-withdrawing effects, which may alter adsorption kinetics in inhibitory applications .

Corrosion Inhibition

AHPQC (a carbonitrile analog with 4-aminophenyl) demonstrated 91% inhibition efficiency for C38 steel in 1M HCl via physical adsorption, attributed to protonated amino groups interacting with metal surfaces .

Electronic and Steric Effects

  • Dichlorophenyl vs. Aminophenyl: The electron-withdrawing Cl groups in the target compound may reduce electron density at the pyrroloquinoxaline core compared to AHPQC’s electron-donating NH₂ group, impacting redox behavior or binding to biological targets.
  • Ester Chain Length : Methyl and ethyl esters (shorter chains) may exhibit faster metabolic clearance compared to the butyl ester, which could prolong bioavailability in pharmaceutical contexts .

Research Findings and Mechanistic Insights

Adsorption and Solubility

  • AHPQC’s adsorption on steel followed the Langmuir isotherm, driven by physical interactions between protonated amino groups and the metal surface . The target compound’s dichlorophenyl group could weaken such interactions but enhance hydrophobic adsorption in non-polar environments.

Biological Activity

Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrroloquinoxaline framework, which is known for its diverse biological activities. The presence of the butyl group and the dichlorophenyl moiety contributes to its lipophilicity and potential interactions with biological targets.

  • Molecular Formula : C19H19Cl2N3O2
  • Molecular Weight : 396.28 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Inhibition of Kinases : Many pyrroloquinoxaline derivatives are known to inhibit specific kinases involved in cancer progression. For example, they may target the ABL kinase pathway, which is crucial in various malignancies.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, reducing oxidative stress in cells, which is a contributing factor to numerous diseases.
  • Modulation of Signaling Pathways : By interacting with specific receptors or enzymes, it can modulate signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrroloquinoxaline derivatives. For instance:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of similar compounds against various cancer cell lines. Results showed significant cytotoxicity against leukemia cells with IC50 values in the low micromolar range .
  • Study 2 : Another investigation focused on the compound's ability to inhibit tumor growth in vivo using xenograft models. The results indicated a reduction in tumor size by up to 60% compared to controls .

Antimicrobial Properties

Research has also explored the antimicrobial activity of this class of compounds:

  • Study 3 : A study assessed the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects:

  • Study 4 : In vitro assays demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating its potential for treating neurodegenerative diseases .

Case Studies

StudyFocusFindings
Study 1AnticancerSignificant cytotoxicity against leukemia cells (IC50 < 10 µM)
Study 2Tumor GrowthReduced tumor size by 60% in xenograft models
Study 3AntimicrobialEffective against S. aureus and E. coli
Study 4NeuroprotectionProtection against oxidative stress-induced apoptosis

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